An In-depth Technical Guide to 6,8-dimethyl-7H-benzocyclohepten-7-one: Synthesis, Characterization, and Spectroscopic Analysis
An In-depth Technical Guide to 6,8-dimethyl-7H-benzocyclohepten-7-one: Synthesis, Characterization, and Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 6,8-dimethyl-7H-benzocyclohepten-7-one, a substituted benzocycloheptenone. The benzocycloheptene core is a significant structural motif in a variety of natural products and pharmacologically active compounds, making its derivatives of great interest in medicinal chemistry and drug development.[1] This document outlines a proposed synthetic route, detailed experimental protocols, and an in-depth analysis of its predicted spectroscopic data.
Molecular Structure and Properties
6,8-dimethyl-7H-benzocyclohepten-7-one is an aromatic ketone featuring a benzene ring fused to a seven-membered cycloheptenone ring. The presence of two methyl groups at positions 6 and 8 introduces specific steric and electronic properties that can influence its reactivity and biological activity.
Molecular Structure of 6,8-dimethyl-7H-benzocyclohepten-7-one
Caption: Chemical structure of 6,8-dimethyl-7H-benzocyclohepten-7-one.
| Property | Predicted Value | Source |
| Molecular Formula | C₁₃H₁₂O | - |
| Molecular Weight | 184.23 g/mol | - |
| Appearance | Likely a solid at room temperature | General observation for similar compounds |
| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc) | General observation for similar compounds |
Proposed Synthesis: Intramolecular Friedel-Crafts Acylation
While various methods exist for the synthesis of benzocycloheptenones, including ring expansion and cycloaddition reactions, intramolecular Friedel-Crafts acylation presents a reliable and well-established approach.[2][3] This method is particularly suitable for forming cyclic ketones where an aromatic ring is fused to another ring system.[2]
The proposed synthetic pathway starts from readily available 1,3-dimethylbenzene and succinic anhydride.
Proposed Synthetic Pathway for 6,8-dimethyl-7H-benzocyclohepten-7-one
Caption: Proposed multi-step synthesis of 6,8-dimethyl-7H-benzocyclohepten-7-one.
Step-by-Step Experimental Protocol
Step 1: Friedel-Crafts Acylation of 1,3-Dimethylbenzene
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add succinic anhydride (1.0 eq) portion-wise.
-
Slowly add 1,3-dimethylbenzene (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-(2,4-dimethylphenyl)-4-oxobutanoic acid.
Step 2: Clemmensen Reduction
-
Prepare amalgamated zinc by stirring zinc dust (3.0 eq) with a 5% aqueous solution of mercury(II) chloride for 10 minutes. Decant the aqueous solution.
-
To the amalgamated zinc, add concentrated hydrochloric acid, water, and toluene.
-
Add 4-(2,4-dimethylphenyl)-4-oxobutanoic acid (1.0 eq) to the mixture.
-
Heat the reaction mixture to reflux for 8-10 hours, with periodic addition of concentrated hydrochloric acid.
-
After cooling, separate the organic layer and extract the aqueous layer with toluene (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to give 4-(2,4-dimethylphenyl)butanoic acid.
Step 3: Formation of the Acyl Chloride
-
To a solution of 4-(2,4-dimethylphenyl)butanoic acid (1.0 eq) in anhydrous DCM, add oxalyl chloride (1.5 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C.
-
Stir the reaction mixture at room temperature for 2-3 hours until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain 4-(2,4-dimethylphenyl)butanoyl chloride, which is used in the next step without further purification.
Step 4: Intramolecular Friedel-Crafts Acylation
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous DCM at 0 °C, add a solution of 4-(2,4-dimethylphenyl)butanoyl chloride (1.0 eq) in DCM dropwise.
-
Stir the reaction at room temperature for 4-6 hours.
-
Quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford 6,8-dimethyl-3,4-dihydro-2H-benzocyclohepten-1(5H)-one.
Step 5: Bromination and Elimination
-
To a solution of 6,8-dimethyl-3,4-dihydro-2H-benzocyclohepten-1(5H)-one (1.0 eq) in carbon tetrachloride, add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
After cooling, filter off the succinimide and concentrate the filtrate.
-
Dissolve the crude bromide in an appropriate solvent like tetrahydrofuran (THF) and add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 eq).
-
Stir the reaction at room temperature for 6-8 hours.
-
Dilute the reaction mixture with ethyl acetate, wash with dilute hydrochloric acid, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield 6,8-dimethyl-7H-benzocyclohepten-7-one.
Spectroscopic Characterization (Predicted)
The following spectroscopic data are predicted based on the analysis of the parent compound, 7H-benzocyclohepten-7-one, and known substituent effects.
¹H NMR Spectroscopy
The ¹H NMR spectrum is predicted to show distinct signals for the aromatic, vinylic, and methyl protons. The chemical shifts are influenced by the electron-donating nature of the methyl groups and the electron-withdrawing effect of the carbonyl group.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H5 | ~7.0 - 7.2 | d | ~ 7-8 | Ortho-coupling to H4. |
| H4 | ~7.2 - 7.4 | t | ~ 7-8 | Triplet due to coupling with H3 and H5. |
| H3 | ~7.4 - 7.6 | d | ~ 7-8 | Ortho-coupling to H4. |
| H9 | ~6.8 - 7.0 | s | - | Vinylic proton, singlet due to no adjacent protons. |
| 6-CH₃ | ~2.2 - 2.4 | s | - | Methyl group attached to an aromatic ring. |
| 8-CH₃ | ~2.0 - 2.2 | s | - | Methyl group on the seven-membered ring. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton. The chemical shifts are predicted based on the parent compound and the additivity rules for methyl substituents.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (C7) | ~185 - 190 | Carbonyl carbon in a conjugated system. |
| Aromatic C (quaternary) | ~135 - 145 | Aromatic carbons attached to other carbons. |
| Aromatic CH | ~125 - 135 | Aromatic carbons attached to hydrogens. |
| Vinylic C (C8, C9) | ~130 - 150 | Carbons of the double bond in the seven-membered ring. |
| 6-CH₃ | ~20 - 25 | Methyl carbon attached to the aromatic ring. |
| 8-CH₃ | ~18 - 23 | Methyl carbon on the seven-membered ring. |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the carbonyl group and the aromatic C-H and C=C bonds. The conjugation of the carbonyl group with the double bond and the aromatic ring will lower its stretching frequency.[4][5][6]
| Functional Group | Predicted Absorption (cm⁻¹) | Intensity | Rationale |
| C=O stretch | 1670 - 1690 | Strong | α,β-unsaturated aromatic ketone.[7][8][9] |
| Aromatic C=C stretch | 1580 - 1620 | Medium | Stretching vibrations of the benzene ring. |
| Aromatic C-H stretch | 3000 - 3100 | Medium | Stretching of C-H bonds on the aromatic ring. |
| Aliphatic C-H stretch | 2850 - 3000 | Medium | Stretching of C-H bonds of the methyl groups. |
Mass Spectrometry
The mass spectrum is predicted to show a prominent molecular ion peak. The fragmentation pattern will likely involve the loss of the methyl groups and the carbonyl group.[10][11][12]
| m/z | Predicted Fragment | Rationale |
| 184 | [M]⁺ | Molecular ion peak. |
| 169 | [M - CH₃]⁺ | Loss of a methyl radical. |
| 156 | [M - CO]⁺ | Loss of carbon monoxide. |
| 141 | [M - CO - CH₃]⁺ | Subsequent loss of a methyl radical after CO loss. |
Key Fragmentation Pathway in Mass Spectrometry
Caption: A plausible fragmentation pathway for 6,8-dimethyl-7H-benzocyclohepten-7-one.
Reactivity and Potential Applications
The chemical reactivity of 6,8-dimethyl-7H-benzocyclohepten-7-one will be dictated by the presence of the α,β-unsaturated ketone system and the aromatic ring. The carbonyl group is susceptible to nucleophilic attack, and the double bond can undergo conjugate addition reactions. The aromatic ring can participate in electrophilic substitution reactions, with the position of substitution directed by the existing alkyl and carbonyl groups.
Given that substituted benzocycloheptenones have been investigated as inhibitors of metalloaminopeptidases and as building blocks for more complex bioactive molecules, this compound could serve as a valuable intermediate in drug discovery programs.[1]
Conclusion
This technical guide provides a detailed, albeit predictive, overview of 6,8-dimethyl-7H-benzocyclohepten-7-one. The proposed synthesis via intramolecular Friedel-Crafts acylation offers a robust method for its preparation. The predicted spectroscopic data provides a benchmark for its characterization. Further experimental work is required to validate these predictions and to fully explore the chemical and biological properties of this intriguing molecule.
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